Rhinacanthin C

Description

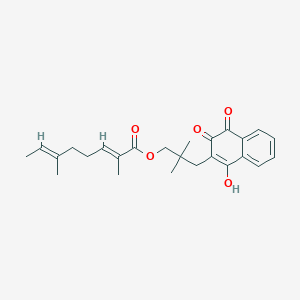

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H30O5 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-2,2-dimethylpropyl] (2E,6E)-2,6-dimethylocta-2,6-dienoate |

InChI |

InChI=1S/C25H30O5/c1-6-16(2)10-9-11-17(3)24(29)30-15-25(4,5)14-20-21(26)18-12-7-8-13-19(18)22(27)23(20)28/h6-8,11-13,26H,9-10,14-15H2,1-5H3/b16-6+,17-11+ |

InChI Key |

CEPGYONTKGWENW-QIGLBIQCSA-N |

SMILES |

CC=C(C)CCC=C(C)C(=O)OCC(C)(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O |

Isomeric SMILES |

C/C=C(\C)/CC/C=C(\C)/C(=O)OCC(C)(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O |

Canonical SMILES |

CC=C(C)CCC=C(C)C(=O)OCC(C)(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O |

Synonyms |

3-(1-hydroxy-3,4-dioxo-3,4-dihydro-2-naphthalenyl)-2,2-dimethylpropyl (2E,6E)-2,6-dimethyl-2,6-octadienoate rhinacanthin C rhinacanthin-C |

Origin of Product |

United States |

Isolation and Advanced Purification Methodologies for Rhinacanthin C

Evolution of Extraction Techniques from Rhinacanthus nasutus

The initial step in obtaining Rhinacanthin C is its extraction from the plant material, typically the leaves or roots of Rhinacanthus nasutus. Over time, these methods have progressed from simple, time-intensive solvent soaking to rapid, technology-driven approaches.

Traditional methods for extracting this compound have centered on the use of organic solvents to solubilize the compound from dried and powdered plant matter. Maceration and reflux are two of the most historically common approaches.

Studies have explored a range of solvents to determine the most effective for maximizing the yield of rhinacanthins. In one comparative analysis, various organic solvents including chloroform, ethyl acetate (B1210297), dichloromethane, ethanol (B145695), and methanol (B129727) were used for maceration. psu.edu While methanol produced the highest yield of crude extract, ethyl acetate yielded an extract with the highest concentration of total rhinacanthins, identifying it as a particularly suitable solvent for selective extraction. psu.edunih.gov

Reflux extraction, which involves boiling the plant material in a solvent, has also been widely used. Powdered leaves of R. nasutus have been refluxed with ethyl acetate to effectively extract rhinacanthin compounds. mdpi.comresearchgate.net Similarly, the roots of the plant have been extracted with methanol under reflux conditions. researchmap.jp These classical methods, while effective, often require large volumes of solvent and extended extraction times. For instance, a maceration process to obtain a Rhinacanthin-C enriched extract involved soaking the plant material for 72 hours. psu.ac.th

Table 1: Comparison of Classical Solvents for Rhinacanthin Extraction

| Solvent | Crude Extract Yield | Total Rhinacanthin Content | Reference |

|---|---|---|---|

| Methanol | High | Moderate | psu.edu |

| Ethyl Acetate | Low | Highest | psu.edunih.gov |

| Chloroform | Moderate | Low | psu.edu |

| Dichloromethane | Moderate | Low | psu.edu |

| Ethanol | High | Moderate | psu.edu |

To overcome the limitations of classical methods, modern strategies have been developed to enhance efficiency and reduce environmental impact. Microwave-Assisted Extraction (MAE) has emerged as a prominent "green" extraction technique for obtaining this compound. psu.ac.th

MAE utilizes microwave energy to heat the solvent and plant matrix, leading to rapid cell wall rupture and enhanced release of phytochemicals. This method has been successfully applied to extract rhinacanthins from the powdered leaves of R. nasutus using ethyl acetate. jyoungpharm.org Research has shown that MAE is a suitable and efficient method for preparing Rhinacanthin-C enriched extracts when compared to conventional techniques like maceration and heat-assisted extraction. psu.ac.th A rhinacanthins-rich extract (RRE) can be obtained through MAE, followed by a simple fractionation step. nih.govphcog.com This approach is not only faster but also aligns with principles of green chemistry by reducing solvent consumption and extraction time. psu.ac.th

Further advancements include the use of alternative green solvents in combination with MAE. Solvents such as ethanol, propylene (B89431) glycol, and glycerol (B35011) have been evaluated. psu.ac.th A combination of ethanol and glycerol (3:1) was found to produce a high content of this compound. researchgate.net

Chromatographic Separation Techniques for this compound Enrichment

Following initial extraction, the crude extract contains a complex mixture of compounds. Therefore, multiple chromatographic steps are required to isolate this compound and achieve a high degree of purity.

Column chromatography is a fundamental technique used for the purification of this compound from the initial extract. This process typically involves a multi-step approach using different types of stationary phases.

A common workflow begins with fractionation of the crude extract on a silica (B1680970) gel column. mdpi.comresearchmap.jp For example, an ethyl acetate-soluble portion of a methanol extract from the plant's root was subjected to silica gel column chromatography, eluting with a gradient of a chloroform-methanol mixture to yield several fractions. researchmap.jp

For further enrichment, anion exchange chromatography has proven highly effective. An ethyl acetate extract can be passed through a basic anion exchange resin, such as Amberlite IRA-67. nih.govijpsonline.com This step significantly increases the total content of rhinacanthins in the extract, in one case from 37.4% w/w to 77.5% w/w, by diminishing interfering compounds like chlorophyll. psu.edunih.gov The rhinacanthin-rich fraction is often eluted using a solution like 10% acetic acid in methanol. nih.govmdpi.com

Finally, size-exclusion chromatography, often using a Sephadex LH-20 column with methanol as the mobile phase, is employed to separate the pooled fractions and isolate individual rhinacanthins, including this compound. mdpi.com

Table 2: Typical Multi-Step Conventional Chromatography for this compound

| Step | Chromatographic Method | Stationary Phase | Eluent/Mobile Phase | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | Adsorption Chromatography | Silica Gel | Hexane:Ethyl Acetate or Chloroform:Methanol gradient | Initial fractionation of crude extract | mdpi.comresearchmap.jp |

| 2 | Anion Exchange Chromatography | Amberlite IRA-67 | 10% Acetic Acid in Methanol | Enrichment of total rhinacanthins | nih.govmdpi.com |

| 3 | Size-Exclusion Chromatography | Sephadex LH-20 | Methanol | Separation of pooled fractions to isolate pure compounds | mdpi.com |

For achieving the highest purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique utilizes high pressure to pass the sample through a column packed with fine particles, allowing for high-resolution separations.

Recycling preparative HPLC has been used for the final purification of this compound. mdpi.com In this method, the isolated compound is reconstituted in methanol, filtered, and loaded onto a C18 column. mdpi.comresearchgate.net A mobile phase, such as 1% acetic acid in methanol, is used to elute the compound. mdpi.com The recycling capability of the system allows the sample to be passed through the column multiple times, enhancing the separation and leading to a highly purified final product. mdpi.com This technique is crucial for obtaining reference-grade this compound for analytical and biological studies.

Countercurrent Chromatography (CCC) is an advanced liquid-liquid partition chromatography technique that operates without a solid support matrix, thereby avoiding irreversible sample adsorption. google.comsbq.org.br This method has been successfully applied to prepare high-purity this compound. google.com

In a patented method, a crude extract from R. nasutus is separated using high-speed countercurrent chromatography (HSCCC). The process uses a biphasic solvent system, where the two immiscible liquid phases act as the stationary and mobile phases. google.comaocs.org A specific solvent system composed of petroleum ether, ethyl acetate, methanol, and water in a ratio of 2:3:4:3 (v/v/v/v) has been characterized for this purpose. google.com The upper phase serves as the mobile phase, while the lower phase is the stationary phase. This technique is noted for its efficiency, short cycle time, and scalability, yielding this compound with a purity of not less than 95%. google.com

Purity Assessment Methodologies during Isolation

The isolation of this compound in a highly pure form is paramount for its accurate chemical and biological characterization. A variety of analytical techniques are employed throughout the purification process to assess the purity of the fractions and the final isolated compound. These methods are crucial for guiding the separation steps and confirming the absence of impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for the rapid, qualitative monitoring of purification processes. mdpi.compsu.ac.th It allows for the simultaneous analysis of multiple fractions, providing a quick visual assessment of the separation efficiency.

During the isolation of this compound, fractions collected from column chromatography are spotted on a TLC plate, which is then developed in a suitable solvent system. mdpi.comresearchgate.net The choice of the mobile phase is critical for achieving good separation of this compound from other co-occurring compounds. Various solvent systems have been reported for the TLC analysis of this compound, including:

Dichloromethane : Hexane (4:1) psu.ac.th

Ethyl acetate : Hexane (3:7) psu.ac.th

Dichloromethane : Petroleum ether (4:1) psu.ac.th

Methanol : Acetic acid (6:4) ijpsonline.com

Toluene : Ethyl acetate (6:4) ijpsonline.comthaiscience.info

After development, the spots are visualized under both visible and ultraviolet (UV) light to determine the Retardation Factor (Rf) values. ijpsonline.com The Rf value is a key parameter for identifying compounds. Fractions exhibiting a single spot with an Rf value corresponding to that of a standard this compound are pooled for further purification. psu.ac.thresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative assessment of this compound purity. tci-thaijo.org It offers high resolution and sensitivity, enabling the detection and quantification of even trace impurities. Both analytical and preparative HPLC methods are utilized in the purification and analysis of this compound.

A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of rhinacanthins. researchgate.net This typically involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous solution, often containing an acid such as acetic acid or formic acid to improve peak shape. mdpi.comresearchgate.net

Table 1: HPLC Methods for this compound Purity Assessment

| Parameter | Method 1 mdpi.com | Method 2 researchgate.net | Method 3 tci-thaijo.org |

| System | Recycling Preparative HPLC | Reversed-Phase HPLC | High-Performance Liquid Chromatography |

| Column | JAIGEL-ODS (21.5 mm × 300 mm) | TSK-gel ODS-80Ts (4.6 × 150 mm, 5 µm) | Not specified |

| Mobile Phase | 1% acetic acid in methanol | Methanol and 5% aqueous acetic acid (80:20, v/v) | Not specified |

| Flow Rate | 5 mL/min | Not specified | Not specified |

| Detection | Not specified | Photodiode array (PDA) detector | Not specified |

The purity of the isolated this compound is confirmed by the presence of a single, symmetrical peak in the HPLC chromatogram. mdpi.com Method validation for the quantification of this compound by HPLC has demonstrated good linearity, precision, and accuracy, with recovery rates often exceeding 97%. tci-thaijo.orgresearchgate.net

Spectroscopic Techniques

Spectroscopic methods are vital for the structural elucidation and confirmation of the identity and purity of the isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR (proton) and ¹³C-NMR (carbon) spectroscopy are used to confirm the structure of this compound. plos.orgresearchgate.net The spectra provide detailed information about the chemical environment of each atom in the molecule. The absence of extraneous peaks in the NMR spectra is a strong indicator of the high purity of the isolated compound. plos.org ¹H-NMR analysis of this compound typically shows characteristic signals corresponding to its naphthoquinone and ester moieties. mdpi.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of this compound and to further confirm its identity. cabidigitallibrary.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound by comparing the theoretical and observed mass. mdpi.comresearchgate.net Techniques like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) combine the separation power of chromatography with the detection capabilities of mass spectrometry, offering a highly sensitive method for purity analysis. mdpi.comnih.gov The molecular ion peak for this compound is observed at m/z 410. mdpi.comcabidigitallibrary.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule. The presence of characteristic absorption bands, such as the one for the 1,4-quinone carbonyl group around 1644 cm⁻¹, helps to confirm the compound's identity. ijpsonline.comcabidigitallibrary.org

By employing a combination of these chromatographic and spectroscopic methodologies, researchers can confidently assess and ensure the high purity of isolated this compound, which is a critical prerequisite for any subsequent biological or pharmacological investigations.

Spectroscopic and Advanced Analytical Characterization of Rhinacanthin C

Spectroscopic Confirmation of Chemical Structure

Spectroscopic methods provide detailed information about the molecular structure of a compound, acting as a chemical fingerprint for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and spatial arrangement of atoms within a molecule. The structure of Rhinacanthin C has been elucidated and confirmed using 1D and 2D NMR techniques. researchgate.netresearchgate.net These analyses are critical for distinguishing it from other related naphthoquinones, such as Rhinacanthin D and N, which are often found alongside it in Rhinacanthus nasutus. researchgate.net

In a typical ¹³C NMR spectrum, the number of signals reveals the number of non-equivalent carbons, while specialized experiments like the Attached Proton Test (APT) differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons by the phase of their signals. nanalysis.com For instance, in an APT spectrum, signals for quaternary and methylene carbons are phased negatively, while methine and methyl carbons are phased positively. nanalysis.com This detailed structural information is vital for unambiguous compound identification. researchgate.netcabidigitallibrary.orgsci-hub.se

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound has been determined to be 410.2 g/mol . iiarjournals.org

When coupled with a separation technique like Liquid Chromatography (LC-MS), it allows for the analysis of individual components within a complex mixture. cabidigitallibrary.org In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and fragmented to produce product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. Common fragmentation patterns for compounds like naphthoquinones include the loss of small neutral molecules such as carbon monoxide (CO) and water (H₂O). mdpi.commiamioh.edu For this compound, the molecular ion peak at m/z 410 corresponds to its molecular formula, C₂₅H₃₀O₅. cabidigitallibrary.org

Quantitative Analytical Method Development and Validation

Once the structure of this compound is confirmed, robust analytical methods are required for its accurate quantification in plant materials and extracts.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of this compound. tci-thaijo.orgijprajournal.comijfans.org This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

Several reversed-phase HPLC (RP-HPLC) methods have been developed for the simultaneous determination of this compound, D, and N. researchgate.netnih.govsigmaaldrich.comsigmaaldrich.com A common approach involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent, like methanol (B129727) or acetonitrile (B52724), and an aqueous solution, often containing an acid like acetic acid or trifluoroacetic acid to improve peak shape. ijprajournal.comijfans.orgresearchgate.net Detection is typically performed using a UV detector, with 254 nm being a frequently used wavelength for quantifying rhinacanthins. psu.edupsu.ac.th

The following table summarizes typical HPLC conditions used for this compound analysis:

| Parameter | Condition 1 | Condition 2 |

| Column | TSK-gel ODS-80Ts (5 µm, 4.6 × 150 mm) researchgate.netnih.govsigmaaldrich.comsigmaaldrich.com | C18 (VertiSe™ UPS 4.6 × 250 mm, 5 µm) ijprajournal.comijfans.org |

| Mobile Phase | Methanol and 5% aqueous acetic acid (80:20, v/v) researchgate.netnih.govsigmaaldrich.comsigmaaldrich.com | 0.1% TFA in acetonitrile and 0.1% TFA in water (75:25 v/v) ijprajournal.comijfans.org |

| Flow Rate | Not specified in provided context | 1 mL/min ijprajournal.comijfans.org |

| Detection | UV at 254 nm psu.edupsu.ac.th | Photodiode Array (PDA) at 254 nm ijprajournal.comijfans.org |

These methods have been successfully applied to determine the this compound content in the leaves and roots of R. nasutus, with studies showing significant variation in content depending on the source of the plant material. ijprajournal.comijfans.org

Validation of Analytical Methods (Specificity, Linearity, Precision, Accuracy)

To ensure that an analytical method is reliable and suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). psu.ac.th

Specificity: This ensures that the analytical signal is solely from the compound of interest, without interference from other components in the sample matrix. In HPLC, specificity is often confirmed by comparing the UV spectra of the analyte peak in a sample to that of a pure standard using a photodiode array (PDA) detector. psu.edu

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For this compound, excellent linearity has been demonstrated, with correlation coefficients (r²) often greater than or equal to 0.9995. tci-thaijo.orgresearchgate.net

Precision: This measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For this compound quantification, intra-day and inter-day precision values are typically below 5%, indicating good reproducibility. tci-thaijo.orgpsu.edu

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the standard is added to a sample. For this compound, recovery rates are generally high, often in the range of 94.3% to 100.9%. researchgate.netnih.govsigmaaldrich.compsu.edu

The table below summarizes validation parameters from a study on this compound quantification in R. nasutus roots. tci-thaijo.org

| Validation Parameter | Result |

| Linearity Range | 0.04 - 0.20 mg/mL |

| Correlation Coefficient (r²) | 0.9995 |

| Precision (%RSD) | 0.39% |

| Intermediate Precision (%RSD) | 1.39% |

| Accuracy (% Recovery) | 97.4% - 97.6% |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are important parameters for assessing the sensitivity of an analytical method.

LOD: The lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable precision and accuracy.

LOQ: The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

These limits are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. psu.edu For the simultaneous HPLC analysis of rhinacanthins, the LOD and LOQ have been reported as 0.75 µg/mL and 3.0 µg/mL, respectively. researchgate.netnih.govsigmaaldrich.compsu.edu Another study using UV-Visible spectrophotometry reported an LOD of 0.17 µg/mL and an LOQ of 0.57 µg/mL for this compound. psu.ac.th

Factors Influencing this compound Content Variability in Plant Sources

The concentration of this compound in its primary natural source, Rhinacanthus nasutus, is not uniform and is influenced by a multitude of factors. nih.gov These variables are critical for the quality control of raw plant materials and derived health products. ijfans.org The biosynthesis and accumulation of secondary metabolites like this compound are affected by genetic, ontogenic, morphogenetic, and environmental factors. ijprajournal.comijfans.org

Genetic and Geographic Factors Significant variations in this compound content are observed among plants from different geographic origins, even when cultivated in close proximity under similar conditions. ijprajournal.comijfans.org This suggests a strong genetic influence on the compound's production. ijprajournal.comijfans.org For instance, a study comparing R. nasutus specimens from three different sources in Ratchaburi, Thailand, found notable differences in this compound levels in both the leaves and roots. ijprajournal.comijfans.org

The following table details the variation of this compound content found in different parts of the R. nasutus plant from various sources.

Table 2: this compound Content in Different Plant Parts and Sources

| Plant Part | Source | This compound Content (% w/w) | Reference |

|---|---|---|---|

| Leaves | Source 1 | 0.01 - 1.27 | ijprajournal.comijfans.org |

| Roots | Source 1 | 1.11 - 2.42 | ijprajournal.comijfans.org |

| Raw Materials (Aerial Parts/Powders) | Supplier Mix | < 0.05 | ijprajournal.comijfans.org |

| Roots | Different Regions, Thailand | 0.22 - 2.00 | ijprajournal.com |

| Roots (Harvested in September) | Single Source | 4.91 (Total Rhinacanthins) | nih.gov |

| Leaves (Harvested in September) | Single Source | 4.42 (Total Rhinacanthins) | nih.gov |

| Roots (Harvested in March) | Single Source | 3.73 (Total Rhinacanthins) | nih.gov |

| Leaves (Harvested in March) | Single Source | 3.18 (Total Rhinacanthins) | nih.gov |

Harvesting Period The time of harvest has a significant impact on the accumulation of rhinacanthins. nih.govresearchgate.netpsu.ac.th Studies have shown that the highest content of total rhinacanthins in both roots (4.91% w/w) and leaves (4.42% w/w) occurred when the plants were harvested in September. nih.gov Conversely, the lowest concentrations were found in plants harvested in March. nih.gov Another report suggested that the ideal period for harvesting leaves to obtain high rhinacanthin content is between July and October. researchgate.net

Environmental and Cultivation Conditions Environmental factors play a crucial role in the production of secondary metabolites. tandfonline.com Light, in particular, has been shown to have an inhibitory effect on both root formation and rhinacanthin production in R. nasutus cultures. tandfonline.comresearchgate.net Root cultures grown in dark conditions produced a higher biomass and a significantly greater amount of this compound (2.80 mg/g DW) compared to those grown in light conditions (0.68 mg/g DW). tandfonline.comresearchgate.net This aligns with observations that rhinacanthins accumulate to a greater extent in the roots of intact plants compared to the aerial parts exposed to light. tandfonline.comresearchgate.net

Furthermore, the cultivation method can influence compound yield. The use of elicitors in hydroponic systems has been explored to enhance production. jyoungpharm.org Chitosan (B1678972) and extracts from Trichoderma harzianum were identified as effective elicitors, boosting total rhinacanthin content in roots to 6.0-6.1% w/w, which was 2.2 times higher than in untreated roots. jyoungpharm.org

Elucidation of Proposed Biosynthetic Routes (e.g., Shikimate Pathway)

The biosynthesis of this compound is believed to proceed through the shikimate pathway. psu.ac.thjst.go.jp This essential metabolic route is utilized by plants and various microorganisms for the production of aromatic amino acids and other crucial compounds. wikipedia.org The shikimate pathway begins with the precursors phosphoenolpyruvate (B93156) and erythrose-4-phosphate and culminates in the formation of chorismate, a key intermediate. wikipedia.orgbiorxiv.org

It is proposed that the 1,4-naphthoquinone (B94277) core structure of rhinacanthins, including this compound, is derived from intermediates of the shikimate pathway. jyoungpharm.org Specifically, compounds like lawsone, which also possess a 1,4-naphthoquinone structure, are thought to be biosynthesized via this pathway and may serve as precursors or intermediates in the formation of rhinacanthins. jst.go.jpjyoungpharm.org The intricate series of enzymatic reactions that convert chorismate into the specific naphthoquinone backbone of this compound is an area of ongoing investigation.

Biotechnological Approaches for Enhanced Rhinacanthin Production

To overcome the limitations of sourcing from wild or cultivated plants, which can be influenced by environmental factors and slow growth, researchers have turned to biotechnological methods for a more controlled and efficient production of this compound. tandfonline.compsu.ac.th

In vitro Plant Tissue Culture Systems (e.g., Hairy Root Cultures)

Plant tissue culture, particularly hairy root culture, has emerged as a promising alternative for the production of valuable secondary metabolites. psu.ac.thresearchgate.net Hairy root cultures, induced by the infection of plant tissues with Agrobacterium rhizogenes, are characterized by their rapid growth, genetic stability, and high capacity for producing root-specific secondary metabolites. researchgate.netresearchgate.netsci-hub.se

Studies on Rhinacanthus nasutus have demonstrated the feasibility of establishing hairy root cultures for rhinacanthin production. researchgate.netcabidigitallibrary.org Different explant sources, such as leaves, stems, and cotyledons, have been successfully used to induce hairy roots, with cotyledons showing the highest induction frequency in some studies. researchgate.netcabidigitallibrary.org The composition of the culture medium, including the type and concentration of auxins like indole-3-butyric acid (IBA) and α-naphthalene acetic acid (NAA), significantly influences both the growth of the hairy roots and the accumulation of rhinacanthins. researchgate.net For instance, Murashige and Skoog (MS) medium has been found to be effective for both hairy root biomass and this compound production. researchgate.net Furthermore, optimizing factors such as sucrose (B13894) concentration can further enhance the yield. researchgate.netcabidigitallibrary.org

It has been observed that in some root cultures, this compound is the primary naphthoquinone produced. tandfonline.com Interestingly, culturing the roots in dark conditions has been shown to yield higher biomass and a greater amount of this compound compared to cultivation under light. tandfonline.com

Optimization of Hydroponic Systems for Constituent Accumulation

Hydroponics, a soilless cultivation technique, offers a controlled environment for plant growth and the production of secondary metabolites. nih.govresearchgate.net This system allows for precise manipulation of nutrient solutions and other growth parameters, making it an attractive method for enhancing the accumulation of desired compounds. jyoungpharm.orguark.edu

A hydroponics system for Rhinacanthus nasutus has been successfully established, demonstrating the potential to produce significant root biomass with a high rhinacanthin content in a relatively short cultivation period. jyoungpharm.org While the initial rhinacanthin content in hydroponically grown roots may be slightly lower than in naturally grown roots, the ease of applying further enhancement techniques like elicitation makes it a valuable system. jyoungpharm.org The ability to control the nutrient composition and other environmental factors in a hydroponic setup provides a robust platform for optimizing the conditions for maximal this compound accumulation. nih.gov

Elicitation Strategies to Induce this compound Biosynthesis

Elicitation is a powerful biotechnological strategy that involves the application of external stimuli, known as elicitors, to trigger a defense response in plants, often leading to an enhanced production of secondary metabolites. sci-hub.seresearchgate.net This technique has been effectively applied to both hairy root cultures and hydroponic systems of Rhinacanthus nasutus to boost rhinacanthin biosynthesis.

Application of Chemical Elicitors

Various chemical elicitors have been investigated for their ability to induce this compound production. These include signaling molecules like methyl jasmonate (MJ) and salicylic (B10762653) acid (SA), as well as other compounds such as chitosan and lawsone. jyoungpharm.orgresearchgate.net

In hairy root cultures, both MJ and SA have been shown to significantly increase the accumulation of this compound, -D, and -N. researchgate.netnih.gov Studies have indicated that MJ is often more effective than SA in this regard. researchgate.net The concentration of the elicitor plays a crucial role; for example, a specific concentration of MJ (10 μM) resulted in a substantial fold increase in this compound content compared to control cultures. researchgate.net

In hydroponic systems, several chemical elicitors have proven effective. Chitosan, salicylic acid, and lawsone have all been shown to significantly increase rhinacanthin production. jyoungpharm.org Methyl jasmonate, however, did not show a similar effect in this system. jyoungpharm.org The timing of application and the duration of contact with the elicitor are also critical factors that need to be optimized to maximize the yield. jyoungpharm.org

The table below summarizes the effect of various chemical elicitors on rhinacanthin production in different culture systems.

| Elicitor | Culture System | Concentration | Effect on this compound Production | Reference |

| Methyl Jasmonate | Hairy Root Culture | 10 μM | 1.7-fold increase | researchgate.net |

| Salicylic Acid | Hairy Root Culture | 10-150 μM | Increased production | researchgate.net |

| Chitosan | Hydroponics | 0.15 mg/mL | Significantly increased total rhinacanthins | jyoungpharm.org |

| Salicylic Acid | Hydroponics | 100 μM | Increased total rhinacanthins up to 3.4% w/w | jyoungpharm.org |

| Lawsone | Hydroponics | 3.0 μM | Increased total rhinacanthins up to 4.6% w/w | jyoungpharm.org |

Investigation of Biological Elicitors (e.g., Fungal Extracts)

Biological elicitors, which are derived from microorganisms such as fungi and bacteria, can also be used to stimulate the production of secondary metabolites. mdpi.com These elicitors mimic a pathogen attack, thereby activating the plant's defense mechanisms, including the synthesis of compounds like this compound. sci-hub.se

In the context of Rhinacanthus nasutus, extracts from the fungus Trichoderma harzianum have been identified as a potent biological elicitor. jyoungpharm.org When applied to hydroponically grown plants, the T. harzianum extract significantly enhanced the production of rhinacanthins. jyoungpharm.org Notably, this fungal extract was particularly effective in increasing the content of this compound, leading to a substantial increase compared to untreated roots. jyoungpharm.org This finding represents a significant advancement, as it is the first report of T. harzianum extract being used to elicit naphthoquinone production in plants. jyoungpharm.org

The following table details the impact of Trichoderma harzianum extract on this compound production in a hydroponic system.

| Elicitor | Culture System | Concentration | Effect on this compound Production | Reference |

| Trichoderma harzianum Extract | Hydroponics | 1.0 mg/mL | Increased this compound production to 5.5% w/w | jyoungpharm.org |

Conclusion

Rhinacanthin C, a naphthoquinone ester from Rhinacanthus nasutus, is a highly promising natural product with a diverse range of biological activities. Its potential as an anticancer, anti-inflammatory, antimicrobial, antiviral, antioxidant, and antidiabetic agent is well-documented in preclinical studies. While the current body of research is substantial, further investigations are necessary to fully elucidate its mechanisms of action, explore its therapeutic potential in clinical settings, and develop efficient methods for its production. The continued study of this compound holds significant promise for the development of new and effective treatments for a variety of diseases.

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| Rhinacanthin A |

| Rhinacanthin B |

| This compound |

| Rhinacanthin D |

| Rhinacanthin E |

| Rhinacanthin F |

| Rhinacanthin N |

| Rhinacanthin Q |

| Rhinacanthone |

| Alkaloids |

| Flavonoids |

| Terpenoids |

| Quinones |

| Naphthalene (B1677914) |

| Triterpenes |

| Sterols |

| Anthraquinone |

| Benzoate (B1203000) ester |

| 7-hydroxycoumarin |

| Quinol |

| Doxorubicin (B1662922) |

| 5-Fluorouracil |

| Etoposide (B1684455) |

| Camptothecin |

| Paclitaxel |

| Acarbose |

| Glibenclamide |

| Metformin |

| Rutin |

| Ascorbic acid |

| Lawsone |

| Cepharanthine |

| Procyanidin |

| Asiatic acid |

| Osthole |

| Heliobuphthalmin |

| LY294002 |

| Nicotinamide |

Biological Activities and Associated Molecular Mechanisms of Rhinacanthin C in Preclinical Models

Anti-Osteoclastogenic Activity

Inhibition of Osteoclast Differentiation in In vitro Cellular Models

Rhinacanthin C has been shown to be a potent inhibitor of osteoclast differentiation in various in vitro models. plos.orgnih.goviiarjournals.org In studies utilizing mouse bone marrow macrophage (BMM) cultures stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine for osteoclast formation, this compound effectively suppressed the differentiation of these precursor cells into mature, multinucleated osteoclasts. plos.orgresearchgate.net This inhibitory effect was observed in a dose-dependent manner. iiarjournals.orgsemanticscholar.org

Specifically, treatment with this compound led to a reduction in the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinuclear osteoclasts, a hallmark of mature osteoclasts. plos.orgnih.gov Furthermore, the compound inhibited the bone-resorbing activity of these cells, as evidenced by a decrease in the formation of resorption pits on dentin slices. semanticscholar.org The inhibitory action of this compound on osteoclastogenesis was found to be more potent than that of other related compounds, such as Rhinacanthin G. iiarjournals.org It is noteworthy that these effects were observed without inducing apoptosis in the cells. plos.orgnih.gov

In addition to RANKL-induced osteoclastogenesis, this compound also demonstrated inhibitory effects on osteoclast formation stimulated by lipopolysaccharide (LPS), a component of bacterial cell walls known to induce inflammatory bone loss. plos.orgnih.gov

| Cell Model | Stimulus | Key Finding | Reference |

|---|---|---|---|

| Mouse Bone Marrow Macrophages (BMMs) | RANKL | Inhibited differentiation into TRAP-positive multinucleated osteoclasts. | plos.orgresearchgate.net |

| Mouse Bone Marrow Macrophages (BMMs) | RANKL | Reduced formation of bone resorption pits on dentin slices. | semanticscholar.org |

| Mouse Bone Marrow Macrophages (BMMs) | LPS | Suppressed osteoclast formation. | plos.orgnih.gov |

| RAW264.7 cells | RANKL | Inhibited osteoclast formation. | iiarjournals.org |

Molecular Mechanisms of Action: TRAF6/TAK1/MAPKs/NF-κB/NFATc1 Signaling Pathways

The anti-osteoclastogenic activity of this compound is underpinned by its modulation of several key signaling pathways. plos.orgresearchgate.netnih.gov A critical early event in RANKL-induced osteoclast differentiation is the recruitment of TNF receptor-associated factor 6 (TRAF6) and its subsequent association with transforming growth factor-β-activated kinase 1 (TAK1). plos.orgsemanticscholar.org Research has shown that this compound inhibits this crucial TRAF6-TAK1 complex formation. plos.orgnih.gov

This initial inhibition has cascading effects on downstream signaling molecules. plos.org this compound was found to suppress the RANKL-induced phosphorylation and activation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). plos.orgsemanticscholar.orgnih.gov However, it did not affect the phosphorylation of another MAPK, p38. plos.orgnih.gov

Furthermore, this compound impedes the activation of the nuclear factor-κB (NF-κB) pathway. plos.orgnih.gov It was observed to inhibit the phosphorylation of IκBα and the NF-κB p65 subunit. semanticscholar.org The collective inhibition of the MAPK and NF-κB pathways culminates in the suppression of the master transcription factor for osteoclastogenesis, nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1). plos.orgsemanticscholar.orgnih.gov By downregulating the expression of NFATc1 and its upstream regulator c-Fos, this compound effectively halts the transcriptional program required for the expression of osteoclast-specific genes, such as c-Src and integrin β3, which are essential for bone resorption. plos.org

| Signaling Molecule/Pathway | Effect of this compound | Reference |

|---|---|---|

| TRAF6-TAK1 Complex Formation | Inhibited | plos.orgnih.gov |

| ERK (MAPK) Phosphorylation | Inhibited | plos.orgsemanticscholar.orgnih.gov |

| JNK (MAPK) Phosphorylation | Inhibited | plos.orgsemanticscholar.orgnih.gov |

| p38 (MAPK) Phosphorylation | No effect | plos.orgnih.gov |

| NF-κB Activation | Inhibited | plos.orgnih.gov |

| NFATc1 Expression | Suppressed | plos.orgsemanticscholar.orgnih.gov |

In vivo (Non-human) Assessment of Bone Resorption Modulation

The anti-osteoclastogenic effects of this compound observed in vitro have been corroborated by in vivo studies in non-human models. In a mouse calvarial osteolysis model, systemic administration of this compound significantly reduced RANKL-induced osteoclast formation and subsequent bone resorption. plos.orgresearchgate.netnih.gov This was visually confirmed by a decrease in TRAP staining on the calvaria of treated mice. plos.org

Moreover, this compound was also effective in an inflammatory bone loss model induced by LPS. plos.orgnih.gov In this model, the compound suppressed both osteoclast formation and bone destruction, highlighting its potential to mitigate bone lysis associated with inflammation. plos.orgsemanticscholar.orgnih.gov Micro-CT analysis further revealed that this compound could prevent the destruction of the trabecular bone microarchitecture induced by RANKL. semanticscholar.org

Neuroprotective Effects

Mitigation of Glutamate-Induced Cytotoxicity in Neuronal Cell Lines

This compound has demonstrated neuroprotective properties, particularly against glutamate-induced cytotoxicity, a key mechanism in various neurodegenerative conditions. mdpi.comresearchgate.net In studies using the HT-22 hippocampal neuronal cell line, a common model for studying glutamate-induced oxidative stress, this compound effectively protected the cells from glutamate-induced apoptosis and cell death. mdpi.comresearchgate.net

Pre-treatment with this compound significantly increased the viability of HT-22 cells exposed to high concentrations of glutamate (B1630785). mdpi.com This protective effect was observed at nanomolar to low micromolar concentrations of the compound. mdpi.com The neuroprotection conferred by this compound is linked to its ability to reduce the intracellular accumulation of reactive oxygen species (ROS), a primary consequence of glutamate toxicity in this cell model. mdpi.com

| Cell Line | Toxic Insult | Key Finding | Reference |

|---|---|---|---|

| HT-22 Hippocampal Neurons | Glutamate | Protected against apoptosis and cell death. | mdpi.comresearchgate.net |

| HT-22 Hippocampal Neurons | Glutamate | Increased cell viability. | mdpi.com |

| HT-22 Hippocampal Neurons | Glutamate | Reduced intracellular reactive oxygen species (ROS) production. | mdpi.com |

Signaling Pathway Modulation: ERK, CHOP, and LC3B Pathways

The neuroprotective mechanisms of this compound involve the modulation of specific signaling pathways implicated in cell stress and survival. mdpi.comnih.gov One notable effect is the inhibition of ERK1/2 phosphorylation. mdpi.comresearchgate.net While ERK signaling is often associated with cell survival, its sustained activation can lead to non-apoptotic cell death in neurons, and this compound's ability to prevent this phosphorylation is considered cytoprotective in the context of glutamate toxicity. mdpi.com

This compound also interacts with pathways related to endoplasmic reticulum (ER) stress and autophagy. mdpi.comnih.gov It has been shown to influence the expression of C/EBP homologous protein (CHOP), a key marker of ER stress. mdpi.com Interestingly, while lower concentrations of this compound prevented ER stress and CHOP expression, higher concentrations appeared to increase CHOP expression while still preventing cell death, suggesting a complex interplay. mdpi.comresearchgate.net

Regulation of Autophagy and Endoplasmic Reticulum Stress Responses

This compound has demonstrated a complex and concentration-dependent influence on cellular stress pathways, specifically autophagy and endoplasmic reticulum (ER) stress. In studies using HT-22 cells, a model for neurodegenerative disease research, this compound was found to inhibit autophagy. nih.gov This inhibition of autophagy, a cellular process of degrading and recycling cellular components, coincided with protection against apoptosis (programmed cell death). nih.gov

Interestingly, the effect of this compound on ER stress appears to be dual-natured. High concentrations of the compound were observed to potentially increase ER stress, as indicated by the expression of the marker CHOP. nih.gov This effect is hypothesized to be a consequence of autophagy inhibition, leading to an accumulation of misfolded proteins. nih.gov Conversely, at lower concentrations, this compound was shown to prevent ER stress and the associated expression of CHOP, while still providing cytoprotection. nih.govresearchgate.net This suggests that the protective effects of this compound are not solely dependent on the inhibition of autophagic cell death. nih.gov

Inhibition of Reactive Oxygen Species (ROS) Production

A consistent and significant biological activity of this compound across multiple studies is its ability to inhibit the production of reactive oxygen species (ROS). nih.govresearchgate.net ROS are highly reactive molecules that can cause damage to cells, and their overproduction is implicated in various disease processes.

In glutamate-stressed HT-22 cells, this compound demonstrated a dose-dependent reduction in ROS levels. nih.gov Specifically, a concentration of 5 µM reduced ROS from 265 ± 19.61% to 176.60 ± 7.30%, and a 10 µM concentration further reduced it to 114.60 ± 10.44%. nih.gov This anti-ROS activity is considered a key mechanism behind its cytoprotective effects against glutamate-induced toxicity. nih.gov

Furthermore, in doxorubicin-resistant breast cancer MCF-7 cells, this compound was found to increase intracellular ROS levels, which contributed to the induction of apoptosis in these cancer cells. jst.go.jpnih.gov At a concentration of 3 µM, it significantly increased cellular ROS by 3.1-fold compared to untreated cells. jst.go.jpresearchgate.net This pro-oxidant effect in cancer cells, leading to cell death, highlights the compound's potential as a chemotherapeutic agent. jst.go.jpresearchgate.net

Antifungal Activities

This compound, a prominent constituent of Rhinacanthus nasutus extracts, has shown notable antifungal properties against a range of pathogenic fungi.

Efficacy Against Pathogenic Yeast and Fungal Species

Extracts of Rhinacanthus nasutus, containing this compound, have demonstrated efficacy against several clinically relevant fungal species. botanicathai.comnih.gov These include Saccharomyces cerevisiae, Cryptococcus neoformans, and Candida auris. botanicathai.com The root extract, in particular, showed the most potent antifungal effect, especially against C. neoformans. botanicathai.com

Historically, extracts from this plant have been used to treat skin infections caused by fungi like Trichophyton mentagrophytes and Microsporum gypseum. researchgate.netresearchgate.net Studies have confirmed its activity against a variety of dermatophytes and other fungi, including Microsporum canis, Trichophyton rubrum, Epidermophyton floccosum, Candida albicans, Aspergillus niger, and Malassezia sp.. nih.gov

Effects on Fungal Cell Growth and Virulence Factors

Beyond direct growth inhibition, this compound and its parent extracts impact key virulence factors in pathogenic fungi. In Cryptococcus neoformans, treatment with R. nasutus root extract led to a significant reduction in cell and capsule size. botanicathai.com The fungal capsule is a critical virulence factor that helps the pathogen evade the host immune system. botanicathai.com

While the extract did not significantly affect melanin (B1238610) production, another important virulence factor, the observed alterations in cell morphology and capsule size suggest that this compound can disrupt the pathogen's ability to cause disease. botanicathai.com These findings underscore the potential of this compound as a basis for developing new antifungal therapies that target fungal virulence. botanicathai.com

Anti-Cancer and Cytotoxic Activities in Preclinical Cell Lines

This compound has emerged as a compound of interest in cancer research due to its cytotoxic effects on various tumor cell lines, often through mechanisms distinct from classical apoptosis.

Induction of Non-Apoptotic Cell Death in Tumor Cells

A key characteristic of this compound's anti-cancer activity is its ability to induce non-apoptotic cell death. researchgate.netiiarjournals.orgnii.ac.jp In studies involving human oral squamous cell carcinoma (OSCC) cell lines (HSC-2) and human promyelocytic leukemia (HL-60) cells, this compound did not induce internucleosomal DNA fragmentation, a hallmark of apoptosis. iiarjournals.orgresearchgate.net Furthermore, it did not lead to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.netiiarjournals.orgnii.ac.jp Instead, treatment with this compound resulted in the formation of larger high molecular weight DNA fragments. iiarjournals.org

Inhibition of Cell Proliferation in Various Cancer Cell Lines

This compound has demonstrated significant dose-dependent antiproliferative effects across a range of cancer cell lines. In a study on human cholangiocarcinoma (KKU-M156 cells), this compound exhibited a potent inhibitory effect on cell growth, with an IC50 value of 1.50 µM. nih.govnih.gov This was more effective than its impact on normal Vero cells, which had an IC50 of 2.37 µM. nih.gov

Research has also highlighted its efficacy in oral cancer. In one study, this compound showed a stronger inhibitory effect on HSC4 oral cancer cells compared to SCC9 cells. nih.gov Specifically, the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for HSC4 cells was 8 µM at 24 hours, which was significantly lower than that for etoposide (B1684455) and 5-fluorouracil. nih.gov The antiproliferative effect on HSC4 cells was found to be 2.4-fold, 17.1-fold, and 280-fold higher than on SCC9 cells at different time points. nih.gov

Furthermore, in doxorubicin-resistant breast cancer cells (MCF-7/DOX), this compound significantly decreased cell viability at concentrations between 3–28 µM. jst.go.jp It has also been reported to inhibit the proliferation of other cancer cell lines including human cervical carcinoma (HeLa), human epithelial carcinoma (KB), and various human breast and colorectal adenocarcinoma cells. mdpi.com

| Cell Line | Cancer Type | Measurement | Value | Source |

|---|---|---|---|---|

| KKU-M156 | Cholangiocarcinoma | IC50 | 1.50 µM | nih.govnih.gov |

| Vero (normal cells) | - | IC50 | 2.37 µM | nih.gov |

| HSC4 | Oral Cancer | GI50 (24h) | 8 µM | nih.gov |

| MCF-7/DOX | Doxorubicin-Resistant Breast Cancer | Effective Concentration | 3–28 µM | jst.go.jp |

Modulation of Drug Resistance Mechanisms (e.g., P-glycoprotein Inhibition)

This compound has been shown to modulate mechanisms of multidrug resistance (MDR) in cancer cells, primarily through the inhibition of P-glycoprotein (P-gp). herbmedpharmacol.comherbmedpharmacol.com High expression of P-gp, an efflux transporter encoded by the MDR1 gene, is a major cause of chemotherapeutic failure. herbmedpharmacol.com

In doxorubicin-resistant MCF-7 breast cancer cells (MCF-7/DOX), pretreatment with a non-cytotoxic concentration of 1 µM this compound for 48 hours significantly enhanced the cytotoxicity of doxorubicin (B1662922), camptothecin, and etoposide. herbmedpharmacol.comherbmedpharmacol.com This sensitizing effect is attributed to the downregulation of P-gp. Studies have demonstrated that this compound reduces the levels of MDR1 mRNA and P-gp expression in a concentration-dependent manner. herbmedpharmacol.com After a 48-hour exposure to 1 µM this compound, MDR1 mRNA and P-gp levels in MCF-7/DOX cells were significantly decreased by 84.8-fold and 35.5-fold, respectively. herbmedpharmacol.com

This reduction in P-gp expression leads to increased intracellular accumulation of chemotherapeutic drugs. researchgate.netnih.gov For example, in the presence of this compound, intracellular doxorubicin accumulation was significantly increased in both MCF-7 and MCF-7/DOX cells. nih.gov Furthermore, this compound was found to increase the intracellular accumulation of P-gp substrates, such as calcein, by 1.38-fold in MCF-7/DOX cells. researchgate.netnih.gov It also interferes with the function of another drug efflux transporter, MRP2. researchgate.netnih.gov

The mechanism behind this P-gp downregulation involves the inhibition of the Akt/NF-κB signaling pathway and YB-1 expression. herbmedpharmacol.comherbmedpharmacol.com

Suppression of Cell Migration and Invasion in Metastatic Models

Preclinical studies have demonstrated that this compound can suppress the migration and invasion of metastatic cancer cells. In a study using the human cholangiocarcinoma cell line KKU-M156, this compound significantly inhibited cell migration and invasion in a dose-dependent manner. nih.govnih.gov This was observed through wound-migration and chamber-invasion assays. nih.gov

The anti-metastatic effects of this compound are mediated by its ability to reduce the activity and expression of key proteins involved in invasion, such as matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA). nih.govnih.gov The expression of MMP-2 and the activities of both MMP-2 and uPA were reduced by this compound in a dose-dependent fashion. nih.gov

Investigation of Associated Signaling Pathways: MAPK, Akt/GSK-3β/Nrf2, MMPs, uPA, FAK, NF-κB

The anticancer activities of this compound are associated with its modulation of several key signaling pathways.

MAPK Pathway : In cholangiocarcinoma cells (KKU-M156), this compound was found to decrease the expression of proteins in the MAPK pathway, including p38, ERK1/2, and JNK1/2. nih.govnih.gov This inhibition of the MAPK pathway contributes to the suppression of tumor invasion and metastasis by downregulating MMP-2 and uPA expression. nih.gov In doxorubicin-resistant breast cancer cells (MCF-7/DOX), this compound also reduced the levels of phosphorylated forms of ERK1/2, JNK, and p38, leading to apoptosis. jst.go.jp

Akt/GSK-3β/Nrf2 Pathway : In MCF-7/DOX cells, this compound was shown to significantly reduce the phosphorylated forms of Akt, GSK-3β, and Nrf2. jst.go.jp The inhibition of this pathway leads to a reduction in the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1), thereby suppressing cell survival systems. jst.go.jp

MMPs and uPA : As mentioned earlier, this compound reduces the expression and activity of MMP-2 and uPA in cholangiocarcinoma cells, which are crucial for cancer cell invasion. nih.govnih.gov

FAK : Treatment with this compound in KKU-M156 cells led to a decrease in the expression of both focal adhesion kinase (FAK) and its phosphorylated form, p-FAK. nih.govnih.gov FAK is a key protein in cell migration, and its dephosphorylation can inhibit this process. nih.gov

NF-κB : this compound has been shown to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway. In KKU-M156 cells, it downregulated the transcription factor NF-κB/p65 and inhibited its translocation to the nucleus. nih.govnih.govresearchgate.net Since NF-κB controls the expression of MMP-2 and uPA, its inhibition by this compound contributes to the compound's anti-invasive effects. nih.gov In doxorubicin-resistant breast cancer cells, this compound was also found to inhibit the Akt/NF-κB signaling pathway, which is involved in the downregulation of P-glycoprotein. herbmedpharmacol.comherbmedpharmacol.com

Anti-Diabetic and Metabolic Regulatory Effects

Noncompetitive Inhibition of Alpha-Glucosidase

Enhanced Glucose Uptake in Muscle and Adipose Cells

This compound has been shown to enhance glucose uptake in both muscle and adipose cells. researchgate.netjst.go.jp In a study using 3T3-L1 adipocytes and L6 myotubes, a rhinacanthin-rich extract and pure this compound were found to stimulate glucose uptake. jst.go.jpnih.govnih.gov

Effects on Insulin-Secreting Beta Cell Regeneration

This compound has been identified as a compound with the potential to promote the regeneration of insulin-secreting beta cells, a crucial aspect of its antidiabetic effects. nih.govresearchgate.net The protective effects of this compound on the pancreas contribute to this regenerative capacity. jst.go.jp In diabetic rat models, treatment with this compound has been shown to enhance insulin (B600854) levels. jst.go.jp This is partly attributed to an increase in the levels of glucose transporter type 2 (GLUT2) in the pancreas, which sensitizes the beta cells to glucose and improves insulin secretion. jst.go.jp

The underlying molecular mechanisms for beta-cell regeneration are complex, involving pathways that stimulate the proliferation of existing beta cells, the differentiation of progenitor cells, or the transdifferentiation of other pancreatic cell types into beta cells. mdpi.comfrontiersin.org General mechanisms known to drive beta-cell regeneration include the activation of signaling pathways like the PI3K/Akt/FoxO1 and Wnt/β-catenin pathways. mdpi.comwjgnet.com this compound also exerts its pancreatic protective effects by reducing the levels of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and Ikkβ, and by decreasing the activity of caspase-3, an enzyme involved in apoptosis or programmed cell death. jst.go.jp By mitigating inflammation and apoptosis, this compound helps to create a more favorable environment for the survival and potential regeneration of pancreatic beta cells.

Anti-Adipogenic Properties

This compound has demonstrated significant anti-adipogenic properties, inhibiting the development of fat cells (adipocytes). nih.govresearchgate.net This activity is a key component of its potential to treat obesity-associated metabolic disorders. nih.gov In preclinical studies using 3T3-L1 preadipocyte cell lines, this compound effectively suppressed adipocyte differentiation and lipid accumulation in a dose-dependent manner. jst.go.jpnih.gov

Amelioration of Insulin Resistance and Hepatic Lipid Accumulation in Animal Models

In animal models of nonalcoholic fatty liver disease (NAFLD) induced by a high-fat diet, this compound has been shown to effectively ameliorate insulin resistance and reduce the accumulation of lipids in the liver. nih.govnih.gov Administration of this compound to these animal models resulted in a significant reduction in body mass and the liver-to-body weight ratio. nih.gov It also inhibited the characteristic liver inflammation and fat accumulation associated with NAFLD. nih.gov

The compound improves insulin sensitivity, as demonstrated by reduced levels of both insulin and glucose in treated animals. nih.gov Furthermore, this compound favorably modulates the levels of key adipokines, which are hormones secreted by fat tissue that play a role in metabolic regulation. It significantly reduces serum levels of leptin and resistin, hormones associated with inflammation and insulin resistance, while upregulating the expression of adiponectin and its receptor in the liver. nih.gov Adiponectin is known for its insulin-sensitizing and anti-inflammatory effects. The db/db mouse, which has a mutation in the leptin receptor gene, is a widely used model for type 2 diabetes and related metabolic studies. nih.govcriver.com

Role of AMPK/SIRT1 and SREBP-1c/FAS/ACC Signaling Pathways in Metabolic Regulation

The metabolic benefits of this compound are mediated through its modulation of critical signaling pathways that control energy homeostasis and lipid metabolism. nih.govresearchgate.net A primary mechanism is the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway. nih.govnih.govresearchgate.net AMPK acts as a cellular energy sensor, and its activation by this compound initiates a cascade of events that promote catabolism and reduce anabolism. nih.gov

Activated AMPK, in conjunction with upregulated SIRT1, works to alleviate insulin resistance and inflammation. nih.govresearchgate.net This activation leads to the suppression of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation. nih.gov The increased expression of SIRT1 helps to reduce the activity of inflammatory cytokines such as MCP-1, TNF-α, and IL-6, thereby mitigating inflammatory injury in metabolic tissues like the liver. nih.govresearchgate.net

Concurrently, this compound downregulates the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway, which is a major driver of de novo lipogenesis (the synthesis of new fatty acids). nih.govresearchgate.net By inhibiting SREBP-1c, this compound decreases the expression of its downstream target genes, including Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC). nih.govresearchgate.net This suppression of the SREBP-1c/FAS/ACC signaling cascade effectively inhibits the synthesis of new lipids in the liver, contributing to the reduction of hepatic lipid accumulation. nih.govresearchgate.net

Anti-Inflammatory Properties

Cellular and Molecular Mechanisms of Inflammation Modulation

This compound possesses potent anti-inflammatory properties, which it exerts through various cellular and molecular mechanisms. tci-thaijo.org A key action is the inhibition of pro-inflammatory mediators in macrophages, which are central cells in the inflammatory response. nih.govresearchgate.net In studies using RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, this compound significantly inhibited the release of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.netpsu.ac.th This inhibition is achieved by downregulating the gene expression of the enzymes responsible for their production, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.netpsu.ac.ththaiscience.info

Furthermore, this compound has been shown to reduce the expression of inflammatory cytokines. In animal models of NAFLD, it inhibited the expression of MCP-1, TNF-α, and IL-6. nih.gov However, in LPS-stimulated macrophages, its effect on TNF-α release was found to be less potent compared to its effects on NO and PGE2. nih.govpsu.ac.th The anti-inflammatory effects are also mediated by the suppression of key signaling pathways. This compound has been found to inhibit the activation of NF-κB, a transcription factor that controls the expression of many inflammatory genes. nih.gov In the context of inflammatory bone resorption, it was shown to suppress the RANKL-induced TRAF6-TAK1 complex formation, which in turn prevents the activation of MAPKs (ERK, JNK) and NF-κB. nih.gov This leads to the suppression of transcription factors like c-Fos and NFATc1, which are critical for osteoclast differentiation. nih.gov

| Mediator/Pathway | Model System | Effect of this compound | IC₅₀ Value (µM) | Reference |

| Nitric Oxide (NO) Release | LPS-stimulated RAW264.7 Macrophages | Inhibition | 1.8 | nih.gov |

| Prostaglandin E2 (PGE2) Release | LPS-stimulated RAW264.7 Macrophages | Inhibition | 10.4 | nih.gov |

| TNF-α Release | LPS-stimulated RAW264.7 Macrophages | Inactive | >100 | nih.gov |

| iNOS Gene Expression | LPS-stimulated RAW264.7 Macrophages | Inhibition | - | nih.govresearchgate.net |

| COX-2 Gene Expression | LPS-stimulated RAW264.7 Macrophages | Inhibition | - | nih.govresearchgate.net |

| NF-κB Activation | RANKL-stimulated BMMs / NAFLD model | Inhibition | - | nih.govnih.gov |

| TRAF6/TAK1/MAPKs Activation | RANKL-stimulated BMMs | Inhibition | - | nih.gov |

BMMs: Bone Marrow Macrophages. IC₅₀ represents the concentration required for 50% inhibition.

Antiviral and Antibacterial Activities

This compound has demonstrated a broad spectrum of antimicrobial activities, including antiviral and antibacterial effects. tci-thaijo.orgresearchgate.net Its antiviral properties have been evaluated against several viruses. Studies have shown its efficacy against human cytomegalovirus (hCMV), with one report indicating an IC₅₀ value of 0.02 µg/mL. It has also shown activity against herpes simplex virus type 2 (HSV-2) and influenza virus type A. thaiscience.info

The antibacterial activity of extracts containing this compound has been documented against a range of bacteria. It has shown potent bactericidal activity against Streptococcus mutans, a key bacterium involved in dental caries, with a reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 4 µg/mL. researchgate.net It also exhibits bacteriostatic activity against Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net The antibacterial spectrum extends to other Gram-positive bacteria such as Bacillus cereus and Bacillus subtilis, as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. thaiscience.info

Activity Against Specific Viral Strains (e.g., Cytomegalovirus, Influenza Virus)

This compound has shown significant antiviral properties against several viruses. japsonline.comresearchgate.net It has been reported to be active against both human cytomegalovirus (hCMV) and murine cytomegalovirus (mCMV). japsonline.compsu.ac.th In vitro studies have demonstrated its potent activity against hCMV, with a reported IC50 value of 0.02 µg/mL. psu.ac.th

The compound has also exhibited activity against influenza A virus. japsonline.comresearchgate.net Research has shown that this compound can inhibit the influenza virus A/PR/8/34 (H1N1) with a mean IC50 value of 0.30 µM. nih.gov Furthermore, it has been found to be active against respiratory syncytial virus. japsonline.comresearchgate.net

Table 1: Antiviral Activity of this compound

| Virus Strain | Measurement | Result |

|---|---|---|

| Human Cytomegalovirus (hCMV) | IC50 | 0.02 µg/mL psu.ac.th |

| Influenza A/PR/8/34 (H1N1) | IC50 | 0.30 µM nih.gov |

Antibacterial Efficacy

This compound has shown broad-spectrum antibacterial activity. mdpi.com Studies have evaluated its effectiveness against various clinically relevant bacteria. japsonline.com A rhinacanthins-rich extract, with this compound as a major component, demonstrated potent bactericidal activity against Streptococcus mutans with a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 4 µg/mL. researchgate.net The same extract also showed bacteriostatic activity against Staphylococcus epidermidis and Propionibacterium acnes. researchgate.net

Further research has indicated that this compound itself possesses strong inhibitory and bactericidal effects against Streptococcus mutans and Streptococcus sobrinus. researchgate.net For S. mutans, the MIC and MBC values were 4 µM and 8 µM, respectively, while for S. sobrinus, they were 2 µM and 4 µM, respectively. researchgate.net

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Measurement | Result |

|---|---|---|

| Streptococcus mutans | MIC | 4 µM researchgate.net |

| Streptococcus mutans | MBC | 8 µM researchgate.net |

| Streptococcus sobrinus | MIC | 2 µM researchgate.net |

| Streptococcus sobrinus | MBC | 4 µM researchgate.net |

Antioxidant Mechanisms

The antioxidant properties of this compound are a key aspect of its biological activity, primarily through free radical scavenging and inhibition of advanced glycation end product formation. semanticscholar.org

Inhibition of Advanced Glycation End Product (AGEP) Formation

This compound has shown a significant ability to inhibit the formation of advanced glycation end products (AGEs). researchgate.netnih.gov AGEs are implicated in the progression of various age-related diseases and diabetic complications. researchgate.net Research has shown that a rhinacanthins-rich extract has an almost equivalent glycation inhibitory effect to pure this compound. nih.govresearchgate.net In one study, this compound demonstrated a 50% inhibitory concentration (IC50) of 37.3 µg/mL for antiglycation activity. nih.gov This effect is considered beneficial in mitigating complications associated with diabetes and other chronic diseases. researchgate.netnih.gov

Table 3: Antioxidant and Antiglycation Activity of this compound

| Activity | Measurement | Result |

|---|---|---|

| Superoxide Scavenging | IC50 | 8.0 µg/mL (as part of a rich extract) nih.gov |

| Antiglycation | IC50 | 37.3 µg/mL nih.gov |

Anti-Platelet Aggregation Effects

This compound has been reported to possess anti-platelet aggregation properties. japsonline.commdpi.comtandfonline.com Naphthoquinones isolated from Rhinacanthus nasutus, including this compound, have demonstrated the ability to inhibit rabbit platelet aggregation induced by arachidonic acid. japsonline.com This suggests a potential role for this compound in conditions where platelet aggregation is a contributing factor.

Synthetic Endeavors and Structure Activity Relationship Sar Studies of Rhinacanthin C Analogues

Total Synthesis Approaches to Naphthoquinone Scaffolds Related to Rhinacanthin C

The 1,4-naphthoquinone (B94277) core is a privileged scaffold found in numerous natural products with significant biological properties, including this compound. mdpi.com The development of efficient synthetic routes to this core and its derivatives is crucial for drug discovery. mdpi.com Researchers have explored various methods for the synthesis of naphthoquinone scaffolds. One notable approach involves the use of indium(III) triflate (In(OTf)3) as a catalyst for the reaction of 2-hydroxy-1,4-naphthoquinone-substituted salicylic (B10762653) aldehydes and indoles under solvent-free conditions. mdpi.com This method offers advantages such as operational simplicity, mild reaction conditions, and environmental friendliness, leading to novel 1,4-naphthoquinones possessing indole (B1671886) scaffolds. mdpi.com

Another strategy focuses on the synthesis of naphthoquinone aliphatic amides and esters, inspired by the anticancer activity of long-chain rhinacanthins. rsc.org These multi-step syntheses, starting from 1-hydroxy-2-naphthoic acid, have yielded a variety of amides and esters. rsc.org Furthermore, the synthesis of vitamin K analogs, which share the naphthoquinone core, has also been a subject of extensive research. For instance, a multistep synthesis process for vitamin MK-7 has been developed starting from farnesol. nih.gov These synthetic strategies provide a platform for creating diverse libraries of naphthoquinone derivatives for biological evaluation.

Semi-Synthesis and Chemical Modification of this compound for Derivative Generation

Semi-synthesis, which involves the chemical modification of a natural product, is a valuable tool for generating derivatives of this compound. Natural rhinacanthins, upon hydrolysis, yield a common core structure: 2-hydroxy-3-(3-hydroxy-2,2-dimethylpropyl)-1,4-naphthoquinone. researchgate.net This core serves as a starting point for the synthesis of various analogues.

One common modification is the esterification of the hydroxyl group on the side chain with different aliphatic or aromatic acids. For example, a series of novel naphthoquinone esters were synthesized by esterifying naphthoquinone-3-(propan-3'-ols) with benzoic or naphthoic acids. nih.gov This approach has led to the generation of numerous derivatives with varying chain lengths and hydrophobicities. researchgate.net Another area of modification involves the naphthoquinone ring itself. For instance, aminonaphthoquinone compounds have been synthesized by integrating 1,2,3-triazole hybrids at the 2-position of the naphthoquinone ring. nih.gov The synthesis of naphthoquinone-amino acid derivatives has also been explored, with microwave-assisted synthesis proving to be an efficient method. researchgate.net These semi-synthetic approaches allow for the systematic modification of the this compound structure to probe its structure-activity relationships.

Comprehensive Structure-Activity Relationship (SAR) Analysis of Rhinacanthin Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For rhinacanthin derivatives, several key structural features have been identified as important for their anticancer and other biological effects.

Quantitative structure-activity relationship (QSAR) analyses, such as the Fujita-Ban and Hansch approaches, have been employed to analyze the anticancer activity of rhinacanthins and related naphthoquinone esters. nih.gov These studies have revealed several important structural requirements for activity against KB (human oral carcinoma) cell lines:

A naphthalene (B1677914) ring is preferred over a benzene (B151609) ring. nih.gov

Dimethyl substitution at the R(1) and R(2) positions of the side chain is advantageous. nih.gov

Hydrogen-bond acceptor substituents at the R(3) position enhance activity. nih.gov

A more hydrophobic group at the R(4) position and a more hydrophilic group at the R(5) position of the naphthoquinone ring are beneficial for activity. nih.gov

Further SAR studies have highlighted the following:

The presence of a hydroxyl group at the C-3 position of the naphthoquinone ring is critical for cytotoxicity against cancer cell lines like KB, HeLa, and HepG2. nih.govresearchgate.net Ester derivatives lacking this group were found to be inactive. nih.gov

The number of methyl substituents on the C-2' of the propyl chain influences cytotoxicity, with two methyl groups conferring more potent activity than one or no methyl groups. nih.gov

Naphthoate esters generally exhibit greater cytotoxicity than benzoate (B1203000) esters. nih.gov

For α-glucosidase inhibitory activity, the length of the aliphatic ester chain plays a significant role. Activity was found to increase with the number of carbons from C2 to C12, with a drop in activity at C14. researchgate.net

These SAR findings provide a rational basis for the design of new and more potent rhinacanthin analogues.

Design and Synthesis of Novel Rhinacanthin-Inspired Chemical Entities

The insights gained from SAR studies have guided the design and synthesis of novel chemical entities inspired by the rhinacanthin scaffold. The goal is to develop compounds with improved efficacy, selectivity, and pharmacokinetic properties.

One approach has been to synthesize naphthoflavones, which have shown noteworthy cytotoxicity against various cancer cell lines. preprints.org Another strategy involves the creation of hybrid molecules that combine the naphthoquinone scaffold with other bioactive moieties. For example, novel aminonaphthoquinone compounds incorporating 1,2,3-triazole hybrids have been synthesized and shown to have potent anticancer activity. nih.gov Similarly, the synthesis of naphthoquinone-amino acid derivatives has yielded compounds with selective antitumorigenic activity. researchgate.net The rationale behind these designs is that combining two or more bioactive pharmacophores may lead to synergistic effects or novel mechanisms of action.

The design of new compounds also takes into account the potential for generating reactive oxygen species (ROS), a known mechanism of action for many quinones. researchgate.net While ROS generation can contribute to anticancer effects, it can also lead to toxicity. Therefore, the design of new active compounds aims to balance this effect. researchgate.net The ongoing efforts in designing and synthesizing novel rhinacanthin-inspired compounds hold promise for the development of new therapeutic agents for cancer and other diseases. rsc.org

Advanced Analytical Methods for Quality Control and Research Applications

Chromatographic Fingerprinting for Standardized Botanical Extracts

Chromatographic fingerprinting is an essential tool for the quality control of botanical extracts, providing a characteristic profile of the chemical constituents. For extracts of Rhinacanthus nasutus, which contain Rhinacanthin C, this technique ensures batch-to-batch consistency and verifies authenticity.

High-Performance Liquid Chromatography (HPLC) is a primary method for generating these fingerprints. lestudium-ias.com An established HPLC method for the simultaneous analysis of rhinacanthins C, D, and N uses a reversed-phase system. psu.edupsu.ac.th By creating a detailed chromatogram, this method serves as a chemical fingerprint, allowing for the identification and assessment of the relative proportions of key compounds in an extract. biologydiscussion.com For instance, a typical analysis might reveal this compound as the major peak among other related naphthoquinones. psu.edupsu.ac.th

Advanced Quantitative Analysis for Research Material Standardization

Accurate quantification of this compound is paramount for the standardization of research materials and extracts. tci-thaijo.org High-Performance Liquid Chromatography (HPLC) stands out as the most widely validated method for this purpose. psu.edutci-thaijo.org Significant variations in this compound content, which can range from 0.01% to 2.42% w/w in different parts of the Rhinacanthus nasutus plant (leaves and roots), underscore the necessity of precise quantitative analysis for quality control. ijfans.orgijprajournal.comijfans.org

A common and validated reversed-phase HPLC (RP-HPLC) method involves a C18 column with a mobile phase typically consisting of a mixture of an acidified organic solvent and water. psu.eduijfans.orgijprajournal.com One specific method employs a mobile phase of methanol (B129727) and 5% aqueous acetic acid (80:20, v/v). psu.edupsu.ac.thnih.govresearchgate.net Another uses 0.1% trifluoroacetic acid (TFA) in acetonitrile (B52724) and 0.1% TFA in water (75:25 v/v). ijfans.orgijprajournal.comijfans.org Detection is consistently performed using a photodiode array (PDA) detector at a wavelength of 254 nm, where naphthoquinones exhibit strong absorbance. psu.edupsu.ac.thijfans.org